9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

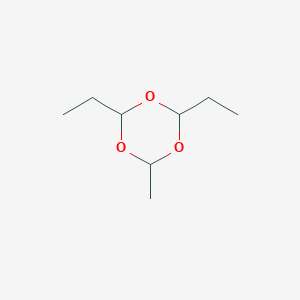

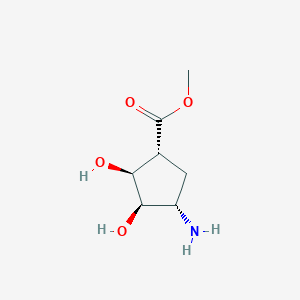

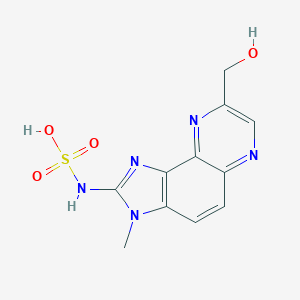

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine, also known as HPMPG, is a nucleotide analog that has been extensively studied for its antiviral properties. HPMPG is a guanine derivative that has a phosphonate group attached to the carbon atom at position 9. This modification makes HPMPG resistant to degradation by cellular enzymes and allows it to remain active for longer periods of time. In

Wirkmechanismus

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a nucleotide analog that is incorporated into viral DNA during replication. Once incorporated, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine acts as a chain terminator, preventing further DNA synthesis. This leads to the inhibition of viral replication and the eventual death of the infected cell.

Biochemische Und Physiologische Effekte

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has been shown to have low toxicity and high selectivity for viral DNA. It does not affect cellular DNA synthesis, which reduces the risk of side effects. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has also been shown to have a long half-life, which allows for less frequent dosing and increased patient compliance.

Vorteile Und Einschränkungen Für Laborexperimente

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a valuable tool for studying viral replication and the development of antiviral drugs. Its low toxicity and high selectivity make it a safer alternative to other nucleotide analogs. However, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine does have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Zukünftige Richtungen

Future research on 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine should focus on improving its solubility and stability, as well as exploring its potential for treating other viral infections. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could also be used in combination with other antiviral drugs to increase their effectiveness and reduce the risk of drug resistance. Further studies on the mechanism of action of 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could also lead to the development of new antiviral drugs with improved efficacy and safety profiles.

Conclusion:

In conclusion, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a nucleotide analog that has shown great promise as an antiviral drug. Its unique structure and mechanism of action make it a valuable tool for studying viral replication and the development of new antiviral drugs. While 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine does have limitations, its low toxicity and high selectivity make it a safer alternative to other nucleotide analogs. Further research on 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could lead to the development of new and more effective treatments for viral infections.

Synthesemethoden

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine can be synthesized by reacting guanine with chloroacetaldehyde and phosphorus oxychloride. The resulting intermediate is then reacted with hydroxylamine to form 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine. This synthesis method has been optimized to produce 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine with high purity and yield.

Wissenschaftliche Forschungsanwendungen

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and adenovirus. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine works by inhibiting viral DNA replication, which prevents the virus from replicating and spreading to other cells.

Eigenschaften

CAS-Nummer |

113852-36-1 |

|---|---|

Produktname |

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine |

Molekularformel |

C9H14N5O6P |

Molekulargewicht |

319.21 g/mol |

IUPAC-Name |

[1-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O6P/c10-9-12-7-6(8(16)13-9)11-3-14(7)1-5(2-15)20-4-21(17,18)19/h3,5,15H,1-2,4H2,(H2,17,18,19)(H3,10,12,13,16) |

InChI-Schlüssel |

VXDNQJCXIVLMQW-UHFFFAOYSA-N |

Isomerische SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)NC(=NC2=O)N |

SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)N=C(NC2=O)N |

Kanonische SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)NC(=NC2=O)N |

Synonyme |

9-(3-hydroxy-2-phosphonomethoxypropyl)guanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate](/img/structure/B45022.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)